2-Chloro-3-(3-methyl-2-pyridyl)-1-propene
Description
2-Chloro-3-(3-methyl-2-pyridyl)-1-propene (CAS Ref: 10-F200705) is a chlorinated propene derivative featuring a 3-methyl-2-pyridyl substituent.
Properties
IUPAC Name |
2-(2-chloroprop-2-enyl)-3-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPXQSVDAQAHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701262315 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951886-88-7 | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloro-2-propen-1-yl)-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701262315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene typically involves the reaction of 3-methyl-2-pyridine with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-methyl-2-pyridyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propene group can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the propene group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are employed.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Major Products Formed
Substitution Reactions: Products include 3-(3-methyl-2-pyridyl)-1-propylamine or 3-(3-methyl-2-pyridyl)-1-propylthiol.
Oxidation Reactions: Products include 2-chloro-3-(3-methyl-2-pyridyl)-1,2-epoxypropane or 2-chloro-3-(3-methyl-2-pyridyl)-1,2-propanediol.
Reduction Reactions: The major product is 2-chloro-3-(3-methyl-2-pyridyl)propane.
Scientific Research Applications
2-Chloro-3-(3-methyl-2-pyridyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the development of agrochemicals and specialty chemicals due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the propene group can undergo addition reactions. These interactions can modulate biological pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-Chloro-3-(3-methyl-2-pyridyl)-1-propene, differing primarily in substituent groups:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 3-Chloro-2-methyl-1-propene | 563-47-3 | C₄H₇Cl | 90.55 | Chlorinated isobutene with methyl group |
| 3-Chloro-1-propene (Allyl chloride) | 107-05-1 | C₃H₅Cl | 76.53 | Simple chloroalkene (CH₂=CH-CH₂-Cl) |
| 2-Chloro-3-(2-chloro-4-fluorophenyl)-1-propene | 951894-39-6 | C₉H₇Cl₂F | 205.05 | Dichloro-fluorophenyl substituent |
| 2-Chloro-3-(2,4-dichlorophenyl)-1-propene | 951892-52-7 | C₉H₇Cl₃ | 221.5 | Trichlorinated phenyl group |
| 2-Chloro-3-(3-chloro-5-fluorophenyl)-1-propene | 951888-73-6 | C₉H₇Cl₂F | 205.05 | Dichloro-fluorophenyl substituent |
Key Observations :
Physicochemical Properties
Limited data are available for this compound, but comparisons can be inferred from analogues:
Insights :
Toxicological and Environmental Considerations
Recommendations :
- Conduct experimental studies on boiling point, solubility, and stability.
- Explore catalytic and pharmaceutical applications leveraging the pyridyl moiety.
- Assess ecotoxicological impacts to address regulatory requirements.
Biological Activity
2-Chloro-3-(3-methyl-2-pyridyl)-1-propene is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other potential therapeutic properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a chloro group and a pyridyl moiety, which are crucial for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the propene group may undergo addition reactions. These interactions can lead to modulation of biological pathways and enzyme activities, influencing cellular processes such as apoptosis and microbial growth inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.005 mg/mL |
| Escherichia coli | 0.010 mg/mL |
| Candida albicans | 0.020 mg/mL |
The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens like Candida albicans .
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP). This inhibition enhances the sensitivity of tumor cells to DNA-damaging agents.
Case Study: PARP Inhibition
In vitro experiments showed that the compound significantly reduced PARP activity in cancer cell lines, leading to increased cell death when combined with chemotherapeutic agents. The results suggest that this compound could serve as a lead for developing new anticancer therapies .
Toxicological Profile
While promising in its biological activities, it is essential to consider the toxicological aspects of this compound. Preliminary assessments indicate potential mutagenic effects, necessitating further studies to evaluate its safety profile in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
